1-Styrylnaphthalene

Vue d'ensemble

Description

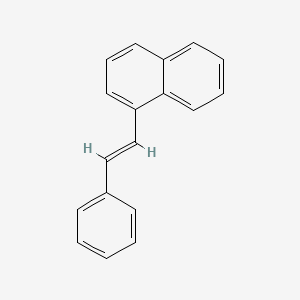

1-Styrylnaphthalene is an organic compound with the chemical formula C18H14. It is composed of a styryl group attached to a naphthalene ring. This compound is known for its light-sensitive properties and is used in various chemical and industrial applications, including the preparation of polymers and as a reactive dye for patterning .

Méthodes De Préparation

1-Styrylnaphthalene can be synthesized through a condensation reaction between styrene and naphthalene in the presence of an acidic catalyst . The specific steps involve adding styrene and naphthalene to a reaction vessel, followed by the addition of the acidic catalyst to facilitate the reaction. This method is commonly used in both laboratory and industrial settings.

Analyse Des Réactions Chimiques

1.1. Trans-Cis Isomerization

1-StN undergoes reversible trans-cis isomerization upon UV irradiation. The reaction involves two competing mechanisms depending on temperature and solvent polarity:

-

Triplet Mechanism : Dominates at <25°C or in non-polar solvents (e.g., n-hexane).

-

Singlet Mechanism : Favored at >25°C or in polar solvents (e.g., ethanol).

Table 1: Quantum Yields for Trans-Cis Isomerization of 1-StN Derivatives

| Derivative | Solvent | (25°C) |

|---|---|---|

| 1-Styrylnaphthalene | n-Hexane | 0.15 |

| 4'-Br-1-StN | Ethanol | 0.28 |

| 4'-Cl-1-StN | Acetonitrile | 0.21 |

1.2. Temperature-Dependent Pathways

The activation energy () for trans→cis isomerization varies with substituents and solvent:

Photocyclization Reactions

Under prolonged UV exposure, 1-StN undergoes 6π-electrocyclization to form phenanthrene derivatives. This reaction proceeds via a perpendicular excited-state configuration (perp*) that facilitates ring closure .

Key Observations:

-

Cyclization efficiency depends on substituent electronic effects : Electron-withdrawing groups (e.g., Cl, Br) stabilize the perp* state, enhancing cyclization .

-

Competing pathways: Cyclization vs. isomerization are regulated by solvent viscosity and temperature .

3.1. Rotational Isomerism

1-StN exhibits a single dominant s-trans conformer due to steric hindrance between naphthalene and benzene rings. In contrast, 2-Styrylnaphthalene shows equilibrium between s-trans and s-cis conformers () .

3.2. Solvent Effects

| Solvent | Effect on | Dominant Mechanism |

|---|---|---|

| n-Hexane | Low polarity → Triplet | Triplet |

| Ethanol | High polarity → Singlet | Singlet |

| Acetonitrile | Polar aprotic → Mixed | Both |

4.1. Palladium-Catalyzed Isomerization

1-StN derivatives participate in Pd-catalyzed cis-trans equilibration. For example:

-

-1,2-Diphenylethene isomerizes to the E-isomer with 100% yield using Pd(OAc)₂/t-Bu₂PCl .

-

Mechanism involves oxidative addition of H₂O to Pd, forming a Pd–H intermediate that facilitates isomerization .

Computational Insights

CNDO/S molecular orbital calculations reveal:

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Styrylnaphthalene has the chemical formula and features a naphthalene ring system with an attached styryl group. This structure contributes to its unique reactivity and photochemical properties, including strong fluorescence, which is valuable in several applications.

Organic Light-Emitting Diodes (OLEDs)

1-SN has been explored as a host material in OLED technology due to its excellent film-forming properties and thermal stability. Research indicates that derivatives of 1-SN can serve as emitters, enabling the production of displays with high contrast and improved efficiency. The compound's ability to emit light at specific wavelengths enhances its utility in this field.

Table 1: Comparison of Styrylnaphthalene Derivatives in OLEDs

| Compound Name | Emission Wavelength | Thermal Stability | Film-Forming Ability |

|---|---|---|---|

| This compound | Variable | High | Excellent |

| Distyrylnaphthalene | Broad spectrum | Moderate | Good |

| Other derivatives | Specific to structure | Varies | Depends on synthesis |

Liquid Crystals

Research has also investigated the potential of 1-SN derivatives in liquid crystal applications. Their ability to self-assemble into ordered structures makes them suitable for developing advanced display technologies.

Fluorescent Imaging

1-SN derivatives have been synthesized as conjugated oligoelectrolytes (SN-COEs) for use as fluorescent probes in biological imaging. These compounds exhibit high biocompatibility and broad emission spectra, making them effective for staining cellular membranes and visualizing intracellular processes. Studies confirm their safety for use in human and animal cell studies, enhancing their applicability in biomedical research .

Case Study: SN-COEs in Cell Imaging

- Objective : To visualize membrane-dependent cellular processes.

- Method : Fluorescence microscopy was employed to assess the staining efficiency of SN-COEs.

- Results : All tested compounds showed high fluorescence intensity and low cytotoxicity, confirming their potential as biological imaging agents.

Photoinitiators in Polymer Chemistry

Recent studies have highlighted the role of 1-SN derivatives as efficient photosensitizers in photopolymerization processes. They are used alongside diaryliodonium salts to initiate polymerization reactions under visible light. This application is particularly relevant for developing new materials in 3D printing and other polymer-based technologies .

Table 2: Photoinitiating Systems Based on this compound Derivatives

| Compound Name | Application Area | Efficiency |

|---|---|---|

| 1-Amino-4-methyl-6-styrylnaphthalene | Cationic photopolymerization | High |

| 1-Amino-6-stylylnaphthalene derivatives | Free-radical polymerization | Moderate to High |

Mécanisme D'action

The mechanism of action of 1-styrylnaphthalene involves its interaction with molecular targets through its active oxygen species properties. It can initiate polymerization reactions by generating reactive intermediates that propagate the polymer chain growth . Additionally, its fluorescent properties are due to the excitation of its electrons to higher energy states, followed by the emission of light as the electrons return to their ground state .

Comparaison Avec Des Composés Similaires

1-Styrylnaphthalene is similar to other diarylethylenes and distyrylnaphthalenes. it is unique due to its specific structural arrangement and light-sensitive properties. Similar compounds include:

Activité Biologique

1-Styrylnaphthalene (CAS Number: 2043-00-7) is an organic compound characterized by a naphthalene ring bonded to a styryl group. Its unique structure gives rise to diverse biological activities, making it a subject of interest in various fields, including pharmacology, photochemistry, and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications.

This compound exhibits photophysical properties that are central to its biological activity. It acts as an active oxygen species (AOS) , which allows it to participate in various biochemical reactions:

- Target of Action : The compound interacts with biological molecules under light exposure, influencing cellular processes.

- Mode of Action : Its photophysical characteristics enable it to undergo photoisomerization , which can alter its reactivity and interaction with cellular targets.

- Biochemical Pathways : The compound's role as an AOS suggests it may affect pathways related to oxidative stress and light response in cells.

Research indicates that this compound has several notable biochemical properties:

Pharmacological Applications

The pharmacological potential of this compound is being explored in several contexts:

- Medical Imaging : Its fluorescent properties under UV light make it a candidate for use in medical diagnostics and imaging techniques.

- Polymerization Initiator : Due to its AOS characteristics, it is valuable in the synthesis of various polymers.

Case Studies

-

Cell Proliferation Studies :

- In vitro studies demonstrated that this compound significantly enhances EGF-induced cell proliferation. This suggests its potential utility in therapeutic applications targeting cellular growth and repair mechanisms.

-

Photochemical Interactions :

- Research has shown that this compound can interact with various biomolecules, influencing their function through photochemical reactions. This includes the formation of reactive intermediates that could potentially lead to cellular damage or therapeutic effects depending on the context.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Styrylnaphthalene | Styryl group at position 2 | Different photophysical properties |

| Styrene | Simple vinyl compound without naphthalene moiety | Lacks complex aromatic system |

| Distyrylnaphthalene | Two styryl groups attached to naphthalene | Exhibits distinct reactivity due to multiple substituents |

Propriétés

IUPAC Name |

1-[(E)-2-phenylethenyl]naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-14H/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVDMWIHZMXKFR-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-87-1 | |

| Record name | NSC91576 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of 1-Styrylnaphthalene and how does it relate to its photochemical behavior?

A1: this compound consists of a naphthalene ring connected to a benzene ring by an ethylene bridge (C=C). This trans-1,2-diarylethylene structure is crucial for its photochemical properties, especially trans-cis isomerization upon light absorption.

Q2: How does the presence of substituents on the benzene ring affect this compound's photoisomerization?

A2: Studies have shown that introducing halogen atoms like chlorine or bromine at the para position of the benzene ring (forming Cl-1-StN and Br-1-StN) influences the photoisomerization efficiency. [] Specifically, Br-1-StN exhibits a more prominent contribution from triplet state twisting to the trans-cis isomerization process, especially at lower temperatures. []

Q3: Does the surrounding environment impact the photochemical reactions of this compound?

A3: Yes, solvent properties and viscosity significantly affect 1-StN's photochemistry. [, ] Increasing solvent viscosity hinders torsional relaxation in the excited state, leading to emission primarily from molecules retaining the absorbing state geometry. [] This results in excitation wavelength-dependent emission spectra, particularly noticeable at high viscosities. [] Additionally, polar solvents can lower the torsional energy barrier, favoring the trans-cis photoisomerization process. []

Q4: What are the primary competing pathways for the excited state energy of this compound?

A4: Upon excitation, 1-StN exhibits several competing de-excitation pathways. These include fluorescence, intersystem crossing to the triplet state, and twisting around the central double bond. [] Notably, at elevated temperatures, twisting in the singlet excited state effectively competes with fluorescence and intersystem crossing. []

Q5: What is the significance of understanding the potential energy surface (PES) of this compound?

A5: Computational studies utilizing methods like PM3 and PM3-CI(2x2) help map the PES for the ground (S0) and first excited singlet state (S1) of 1-StN. [] This analysis reveals the minimum energy path for the photocyclization reaction, showing that the reaction can occur directly from the trans (E) isomer without requiring the intermediate formation of the cis (Z) isomer. []

Q6: Does the incorporation of a nitrogen atom within the aromatic system influence the photophysical properties of 1-StN?

A6: Replacing a carbon atom with nitrogen in either the naphthalene or benzene ring (creating aza-analogues) impacts the excited state behavior. [] These aza derivatives generally display weaker fluorescence and increased reactivity compared to the parent 1-StN. [] This difference is attributed to the nitrogen atom influencing factors such as radiative decay and intramolecular interactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.